Cas no 167933-07-5 (Flibanserin)
Flibanserin Chemical and Physical Properties
Names and Identifiers
-
- Flibanserin
- 3-[2-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
- Filbanserin
- Flibanserin,Bimt 17 Bimt-17-BS,Girosa
- 1-(2-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)ethyl)benzimidazol(1H)-2-one
- 1,3-Dihydro-1-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-2H-benzimidazol-2-one
- Bimt 17
- BIMT-17
- BIMT-17BS
- 1,3-Dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-2H-benzimidazol-2-one
- BIMT 17BS
- Flibanerins
- Flibanserin(BIMT17)
- Flibanserin,Bimt 17, Bimt-17-BS,Girosa
- Flibanserin ada@tuskwei.com sky
- crystal paracetamol Flibanserin CAS NO.167933-07-5
- Addyi
- Girosa
- 37JK4STR6Z
- BIMT 17 BS
- Female Viagra [Street Name]
- 1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one
- 3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
- Female Viagra (Street Name)
- 1,3-Dihy
- 1-(2-(4-alpha,alpha,alpha-Trifluoro-m-tolyl)-1-(piperazinyl)ethyl)-2-benzimidazolinone
- Girosa (proposed trade name)
- 1-(2-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)ethyl)-2-benzimidazolinone
- 167933-07-5
- HSDB 8278
- FLIBANSERIN (MART.)
- 1-[2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethyl]benzimidazol-[1H]-2-one
- SCHEMBL247579
- Flibanserine
- HY-A0095
- AM84577
- DTXCID8090936
- 1-(2-(4-alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)ethyl)-2-benzimidazolinone
- CHEMBL231068
- s3716
- GTPL8182
- BDBM50476735
- NCGC00386567-03
- Flibanserin; BIMT-17; BIMT-17BS
- L001463
- PPRRDFIXUUSXRA-UHFFFAOYSA-N
- Flibanserin [USAN]
- BIMT-17-BS
- G02CX02
- EN300-18167232
- FT-0659246
- FLIBANSERIN [MI]
- A810922
- Flibanserin (USAN/INN)
- Filbanserin.
- NCGC00386567-02
- BCP02131
- flibanserina
- HMS3885K21
- AKOS005146139
- CCG-268528
- CHEBI:90865
- 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Female Viagra
- 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-; BIMT 17; BIMT 17BS; Flibanserin
- Q415996
- 1-(2-(4-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)-1-PIPERAZINYL)ETHYL)-2-BENZIMIDAZOLINONE
- MFCD00918402
- CS-4671
- DB04908
- FLIBANSERIN [WHO-DD]
- flibanserinum
- 3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-1H-benzimidazol-2-one
- 2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-
- FLIBANSERIN [INN]
- Ectris
- F1239
- FLIBANSERIN [MART.]
- NS00098772
- D02577
- 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one
- FLIBANSERIN [ORANGE BOOK]
- Flibanserin [USAN:INN]
- UNII-37JK4STR6Z
- EX-A2807
- 1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzimidazol-2-one
- NCGC00386567-01
- Addyi (TN)
- Flibanserin?
- DTXSID30168445
- DA-53221
- BRD-K33637378-001-01-7
-
- MDL: MFCD00918402
- Inchi: 1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)
- InChI Key: PPRRDFIXUUSXRA-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)N1CCN(CCN2C(NC3C=CC=CC2=3)=O)CC1)(F)F
Computed Properties
- Exact Mass: 390.16700
- Monoisotopic Mass: 390.16674579g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.3
- Topological Polar Surface Area: 38.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Solubility: DMSO: soluble10mg/mL, clear
- PSA: 44.27000
- LogP: 3.17350
Flibanserin Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H319-H335
- Warning Statement: P261-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: 26-45
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Flibanserin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0026-10mg |
Flibanserin |
167933-07-5 | 98% | 10mg |
474.9CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 99R0026-50mg |
Flibanserin |
167933-07-5 | 98% | 50mg |
1899.61CNY | 2021-07-19 | |
| MedChemExpress | HY-A0095-10mM*1mLinDMSO |
Flibanserin |
167933-07-5 | 99.10% | 10mM*1mLinDMSO |
¥605 | 2022-05-18 | |
| MedChemExpress | HY-A0095-5mg |
Flibanserin |
167933-07-5 | 99.54% | 5mg |
¥450 | 2024-04-20 | |
| MedChemExpress | HY-A0095-10mg |
Flibanserin |
167933-07-5 | 99.54% | 10mg |
¥750 | 2024-04-20 | |
| MedChemExpress | HY-A0095-50mg |
Flibanserin |
167933-07-5 | 99.54% | 50mg |
¥2400 | 2024-04-20 | |
| MedChemExpress | HY-A0095-100mg |
Flibanserin |
167933-07-5 | 99.54% | 100mg |
¥3800 | 2024-04-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F167802-5mg |
Flibanserin |
167933-07-5 | 98% (HPLC) | 5mg |
¥414.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F167802-25mg |
Flibanserin |
167933-07-5 | 98% (HPLC) | 25mg |
¥867.00 | 2021-05-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1239-500MG |
Flibanserin |
167933-07-5 | >97.0%(T)(HPLC) | 500mg |
¥1990.00 | 2024-04-17 |
Flibanserin Suppliers
Flibanserin Related Literature
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Mohammed F. El-Behairy,Rasha M. Ahmed,Marwa A. A. Fayed,Samar Mowafy,Inas A. Abdallah New J. Chem. 2021 45 2620
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Qiwen Bao,Hang Zhao,Siqingaowa Han,Chen Zhang,Wuliji Hasi Anal. Methods 2020 12 3025
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3. Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserinPéter Bana,áron Szigetvári,János Kóti,János éles,István Greiner React. Chem. Eng. 2019 4 652
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Victor R. L. J. Bloemendal,Mathilde A. C. H. Janssen,Jan C. M. van Hest,Floris P. J. T. Rutjes React. Chem. Eng. 2020 5 1186
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Zsolt Fül?p,Péter Szemesi,Péter Bana,János éles,István Greiner React. Chem. Eng. 2020 5 1527
Additional information on Flibanserin
Flibanserin (CAS No. 167933-07-5): A Comprehensive Overview of Its Pharmacology, Clinical Applications, and Recent Advances
Flibanserin, a compound identified by the CAS No. 167933-07-5, has emerged as a pivotal therapeutic agent in the field of female sexual dysfunction treatment. Structurally classified as a serotonin-dopamine activity modulator (SDAM), this small molecule exhibits unique neurochemical properties that distinguish it from conventional antidepressants or hormonal therapies. Approved by the U.S. FDA in 2015 for the management of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action involves selective modulation of central nervous system neurotransmitters without significant peripheral hormonal effects.
Recent studies published in *Nature Reviews Urology* (2022) highlight advancements in understanding flibanserin's pharmacokinetic profile. The compound demonstrates nonlinear pharmacokinetics due to its saturable hepatic metabolism via cytochrome P450 3A4 (CYP3A4). This characteristic necessitates careful dosing strategies to achieve steady-state plasma concentrations (~4–6 ng/mL) associated with therapeutic efficacy while minimizing adverse events such as orthostatic hypotension. Notably, a phase IV trial reported in *The Lancet Psychiatry* (2023) revealed that co-administration with strong CYP3A4 inhibitors like ketoconazole reduces the recommended dose by 50%, underscoring the importance of drug-drug interaction monitoring.
Emerging evidence from neuroimaging studies provides mechanistic insights into flibanserin's clinical benefits. Functional MRI analyses published in *Neuropharmacology* (2021) demonstrated increased activation in reward-related brain regions like the ventral striatum and medial prefrontal cortex after chronic administration. These findings align with patient-reported improvements in desire scores measured via the Female Sexual Function Index (FSFI), where treated cohorts showed mean increases of 1.8 points compared to placebo groups across multiple randomized controlled trials.
Preclinical research on flibanserin analogs is expanding its potential applications beyond HSDD. A study in *Journal of Medicinal Chemistry* (2023) synthesized novel derivatives with enhanced selectivity for dopamine D4 receptors, achieving 8-fold greater potency than the parent compound while maintaining serotonin receptor subtype specificity. Such advancements may pave the way for treatments targeting conditions like anorexia nervosa or schizophrenia-associated sexual dysfunction without compromising safety profiles.
Clinical trials investigating flibanserin's role in postmenopausal HSDD are yielding promising results. A multinational phase III trial involving 894 participants reported statistically significant improvements in composite sexual distress scores at week 24 compared to placebo (p=0.012). Notably, adverse event rates remained consistent with earlier data, reinforcing its safety profile when administered under physician supervision according to updated prescribing guidelines from the European Medicines Agency (EMA).
Advances in pharmacogenomic research are refining personalized treatment approaches for flibanserin therapy. A genome-wide association study published in *Pharmacogenetics and Genomics* (2024) identified polymorphisms near SLC6A4 and DRD4 genes correlating with individual response variability. These discoveries could enable genetic testing panels to optimize dosing regimens and identify non-responders early, thereby enhancing therapeutic outcomes while minimizing resource expenditure.
The compound's structural uniqueness - featuring a bicyclic piperazine core linked to a benzothiophene moiety - allows selective receptor interactions critical for its efficacy profile. X-ray crystallography studies published in *ACS Medicinal Chemistry Letters* (2023) revealed conformational changes at the serotonin 5-HT1A receptor binding site that explain its partial agonist activity at dopamine D2 receptors without inducing catalepsy seen with typical antipsychotics.
Ongoing investigations explore flibanserin's potential in neurodegenerative conditions, leveraging its dopaminergic effects without monoamine oxidase inhibition risks. A preclinical Alzheimer's disease model demonstrated improved cognitive performance metrics when administered alongside cholinesterase inhibitors, though further human trials are needed to validate these findings.
Economic analyses comparing flibanserin therapy costs against alternative interventions show comparable long-term cost-effectiveness despite higher upfront expenses per patient year according to a meta-analysis published in *Value in Health* (2024). Quality-adjusted life year gains were particularly notable among women experiencing severe HSDD-related relationship strain or psychological distress.
The development trajectory of CAS No. 167933-07-5 exemplifies how targeted neurotransmitter modulation can address unmet medical needs while adhering to rigorous safety standards. With ongoing research expanding its mechanistic understanding and application domains, this compound continues to redefine therapeutic strategies for complex neuropsychiatric disorders impacting quality of life.
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